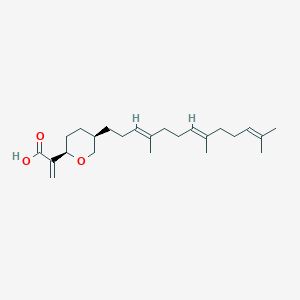
Rhopaloic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhopaloic acid B is a natural product found in Rhopaloeides with data available.
Scientific Research Applications
Synthesis and Chemical Applications
Rhopaloic Acid B has been recognized in the context of chemical synthesis. A catalytic method for site- and enantioselective addition of diborylmethane to allylic phosphates was introduced, highlighting the utility of the approach in the formal synthesis of cytotoxic natural products like Rhopaloic Acid A. This process involves different catalytic cross-coupling procedures (Shi & Hoveyda, 2016). Additionally, a stepwise annelation reaction has been developed to access pyrans from epoxides, which has potential in natural product synthesis, such as the preparation of Rhopaloic Acid A (Brioche et al., 2008).
Biological Activities and Applications
This compound is part of a group of terpenoids with biological activities, including RCE protease inhibitory activity, isolated from marine sponges. These compounds have been explored for their potential applications in biomedicine, particularly in cancer treatment and enzyme inhibition (Craig et al., 2002). Norsesterterpene peroxides, including Rhopaloic Acid H, isolated from marine sponges, exhibited significant cytotoxicity against various cell lines, indicating their potential in cancer therapy (Su et al., 2016).
Properties
Molecular Formula |
C24H38O3 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-[(2R,5R)-5-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]oxan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C24H38O3/c1-18(2)9-6-10-19(3)11-7-12-20(4)13-8-14-22-15-16-23(27-17-22)21(5)24(25)26/h9,11,13,22-23H,5-8,10,12,14-17H2,1-4H3,(H,25,26)/b19-11+,20-13+/t22-,23-/m1/s1 |
InChI Key |
IFDPWHHQIPWEFF-FFLICMDGSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC[C@@H]1CC[C@@H](OC1)C(=C)C(=O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC1CCC(OC1)C(=C)C(=O)O)C)C)C |
synonyms |
rhopaloic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


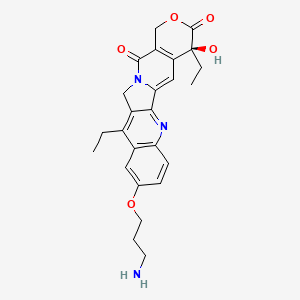

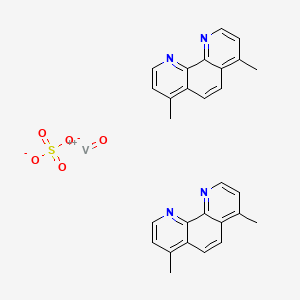
![(2R)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B1243426.png)



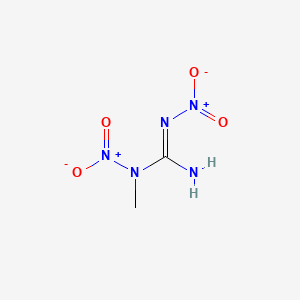

![(12Z,25Z)-5,16,21,32,36-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1243435.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243436.png)
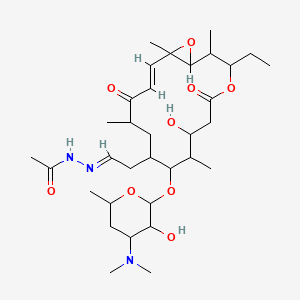
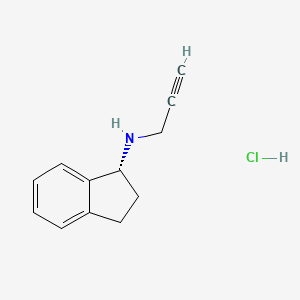
![(1R,2R,4aS,8aS)-2-[(2R)-2-hydroxybutyl]-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1243442.png)
